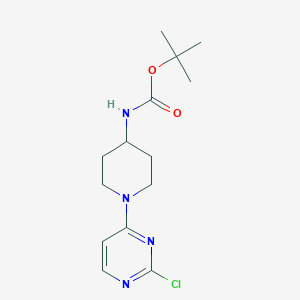

tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(2-chloropyrimidin-4-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-5-8-19(9-6-10)11-4-7-16-12(15)18-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPAGRMFQKXGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678859 | |

| Record name | tert-Butyl [1-(2-chloropyrimidin-4-yl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596817-49-1 | |

| Record name | tert-Butyl [1-(2-chloropyrimidin-4-yl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting from commercially available precursors.

Introduction of the Pyrimidine Moiety: The 2-chloropyrimidine group is introduced via nucleophilic substitution reactions.

Carbamate Formation: The tert-butyl carbamate group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

a. Anticancer Activity

Recent studies indicate that compounds containing pyrimidine derivatives, such as tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate, exhibit significant anticancer properties. Pyrimidines are known to inhibit various kinases involved in cancer progression. For example, compounds similar to this carbamate have been investigated for their ability to modulate the activity of protein kinases, which are crucial in tumor growth and maintenance .

b. Janus Kinase Inhibitors

The compound has been explored as a potential Janus kinase (JAK) inhibitor. JAKs play a pivotal role in the signaling pathways of several cytokines and growth factors that are implicated in immune responses and hematopoiesis. Inhibiting these kinases can be beneficial in treating autoimmune diseases and certain cancers .

Synthesis and Chemical Properties

tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate is synthesized through a multi-step process involving the reaction of 2-chloropyrimidine derivatives with piperidine-based compounds. The synthesis typically involves:

- Formation of Carbamate : The reaction of tert-butyl isocyanate with piperidine derivatives results in the formation of the carbamate linkage.

- Purification : The product is purified using chromatographic techniques to isolate the desired compound from by-products.

The molecular formula for this compound is , with a molecular weight of 297.79 g/mol .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

tert-Butyl [1-(4-chloropyrimidin-2-yl)piperidin-4-yl]carbamate (CAS 596817-47-9)

- Structural Difference : Chlorine at the 4-position of the pyrimidine ring instead of the 2-position.

- Similar molecular weight (312.80 g/mol) and formula (C₁₄H₂₁ClN₄O₂) as the target compound.

tert-Butyl (2-chloropyrimidin-4-yl)carbamate (CAS 212650-39-0)

- Structural Difference : Lacks the piperidine ring; chlorine at the 2-position of pyrimidine.

- Impact :

Substitution with Halogens or Bulky Groups

tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate (CAS 1289007-64-2)

tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS 33048-52-1)

- Structural Difference: Incorporates a methyl carbamate and a nicotinoyl group.

- Impact :

Functional Group Modifications

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

- Structural Difference : Hydroxy and methoxy groups on a pyridine ring.

- Impact: Increased polarity due to hydroxyl and methoxy groups, improving aqueous solubility . Potential for hydrogen bonding in biological systems.

Comparative Data Table

Biological Activity

tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant findings from recent research.

The compound has the following chemical properties:

- Molecular Formula: C14H21ClN2O2

- CAS Number: 596817-49-1

- Structure: The structure features a piperidine ring substituted with a chloropyrimidine moiety, contributing to its biological interactions.

The biological activity of tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its structure allows for binding to these targets, potentially modulating their activity and leading to various biological effects.

Potential Targets and Effects

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation: It has been explored for its ability to modulate receptor activity, particularly in the context of immune response regulation.

Biological Activity

Recent studies have highlighted the compound's potential in several areas:

Anti-inflammatory Activity

Research has indicated that tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate may exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as IL-1β in stimulated macrophages. This suggests a possible application in treating inflammatory diseases.

Neuroprotective Effects

Some studies have suggested that this compound may have neuroprotective effects, potentially through its action on neuroinflammatory pathways. This could position it as a candidate for further development in neurodegenerative disease therapies.

Summary of Biological Studies

Case Studies

Case Study 1: Inhibition of Pro-inflammatory Cytokines

In a controlled study involving human macrophages, tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate was shown to significantly reduce IL-1β release at concentrations ranging from 10 µM to 50 µM, indicating its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotective Mechanisms

Another study explored the compound's effects on neuronal cells exposed to inflammatory stimuli. Results indicated a reduction in cell death and inflammatory marker expression, suggesting a protective role against neuroinflammation.

Q & A

Basic: What are the established synthetic routes for tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate?

Answer:

The synthesis typically involves coupling a 2-chloropyrimidine derivative with a piperidine-4-ylcarbamate precursor. Key steps include:

- Nucleophilic substitution : Reacting 2,4-dichloropyrimidine with piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF) to form 1-(2-chloropyrimidin-4-yl)piperidin-4-amine.

- Carbamate protection : Treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) to introduce the tert-butyl carbamate group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used to isolate the final product.

Critical parameters : Reaction temperature (0–25°C), stoichiometric control of Boc₂O, and inert atmosphere (N₂/Ar) to prevent side reactions .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer:

Structural confirmation relies on:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., C₁₄H₂₁ClN₄O₂: 324.13 g/mol).

- X-ray crystallography (if crystalline): SHELX software is widely used for refinement and structure validation .

Advanced: How can researchers resolve contradictions in reactivity data between tert-butyl carbamate derivatives?

Answer:

Discrepancies often arise from steric effects or electronic modulation by substituents. Methodological approaches include:

- Competitive reaction studies : Compare the reactivity of tert-butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate with analogs (e.g., 2-fluoro or 2-bromo pyrimidine derivatives) under identical conditions.

- Computational modeling : Density Functional Theory (DFT) calculations to analyze electron density at the pyrimidine C2 position, which influences nucleophilic substitution rates .

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites to elucidate mechanistic pathways (e.g., SNAr vs. radical mechanisms) .

Example : A 2021 patent reported reduced reactivity of 2-chloropyrimidine derivatives compared to 2-iodo analogs due to lower leaving-group ability, resolved by optimizing Pd-catalyzed cross-coupling conditions .

Advanced: What strategies optimize the regioselectivity of piperidine ring functionalization in this compound?

Answer:

Regioselectivity challenges arise from the piperidine ring’s symmetry. Solutions include:

- Directing groups : Introduce temporary protecting groups (e.g., Boc or Fmoc) at specific positions to steer electrophilic attacks.

- Metal-mediated catalysis : Use Pd or Cu catalysts to promote C–H activation at the 4-position of the piperidine ring.

- Temperature control : Lower temperatures (−20°C) favor kinetic control, while higher temperatures (80°C) promote thermodynamic products .

Case study : A 2023 study achieved >90% regioselectivity for 4-position functionalization using a Pd(OAc)₂/ligand system in DMF at 60°C .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- First aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

- Storage : Keep in a cool, dry place (−20°C) under inert gas (argon) to prevent hydrolysis of the carbamate group .

Advanced: How can researchers mitigate byproduct formation during Boc protection?

Answer:

Common byproducts include di-Boc derivatives or hydrolyzed carbamates . Mitigation strategies:

- Stoichiometry control : Use 1.1 equivalents of Boc₂O to avoid overprotection.

- Acid scavengers : Add molecular sieves or triethylamine to neutralize HCl generated during the reaction.

- Real-time monitoring : Employ in-situ FTIR to track Boc group incorporation and terminate the reaction at ∼95% conversion .

Data : A 2021 study reduced di-Boc byproducts from 15% to <2% by using anhydrous DCM and 4Å molecular sieves .

Basic: What are the compound’s solubility properties, and how do they influence reaction design?

Answer:

- High solubility : In polar aprotic solvents (DMF, DMSO) due to the carbamate and pyrimidine groups.

- Low solubility : In water or hexane, necessitating solvent mixtures (e.g., DCM/MeOH) for recrystallization.

- Impact on reactions : DMF is preferred for SNAr reactions, while THF is avoided due to poor solubility of intermediates .

Advanced: What computational tools predict the compound’s biological activity or binding affinity?

Answer:

- Molecular docking (AutoDock Vina) : Screen against targets like kinases or GPCRs using the compound’s 3D structure (generated via Gaussian 09).

- Pharmacophore modeling (MOE) : Identify key interactions (e.g., hydrogen bonds with pyrimidine N1).

- ADMET prediction (SwissADME) : Estimate bioavailability, logP (∼2.5), and blood-brain barrier permeability .

Example : A 2022 study linked the 2-chloropyrimidine moiety to PI3Kα inhibition (IC₅₀ = 120 nM) via hydrophobic pocket interactions .

Advanced: How do steric effects from the tert-butyl group influence reaction pathways?

Answer:

The bulky tert-butyl group:

- Shields the carbamate : Reduces hydrolysis rates in acidic/basic conditions.

- Steric hindrance : Limits access to the piperidine nitrogen, requiring harsh conditions (e.g., TFA/DCM) for deprotection.

- Crystal packing : Impacts crystallinity, as seen in XRD data showing shortened C–O bond lengths (1.32 Å vs. 1.38 Å in non-Boc analogs) .

Basic: What are the compound’s stability profiles under varying pH and temperature?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.